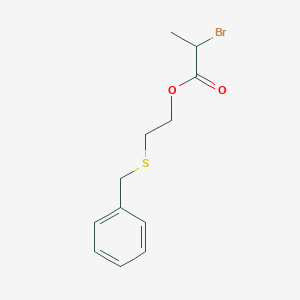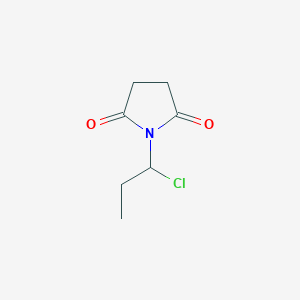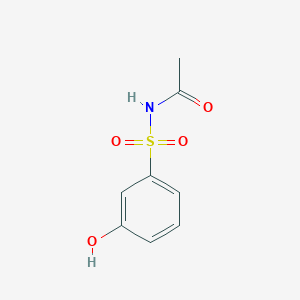
N-(3-hydroxyphenyl)sulfonylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-hydroxyphenyl)sulfonylacetamide is a compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities. This compound is characterized by the presence of a sulfonyl group attached to a hydroxyphenyl ring and an acetamide group. Sulfonamides have been extensively studied for their antimicrobial, antifungal, and anticancer properties .
Preparation Methods
The synthesis of N-(3-hydroxyphenyl)sulfonylacetamide typically involves the reaction of 3-hydroxybenzenesulfonyl chloride with acetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(3-hydroxyphenyl)sulfonylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The hydroxy group can participate in substitution reactions, forming ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-hydroxyphenyl)sulfonylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial and antifungal activities.
Industry: It is used in the development of new pharmaceuticals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-(3-hydroxyphenyl)sulfonylacetamide involves the inhibition of key enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis in cells. By inhibiting this enzyme, the compound can prevent the proliferation of cancer cells and exhibit antimicrobial effects . The molecular targets and pathways involved include the inhibition of carbonic anhydrase and other enzymes essential for cell growth and survival .
Comparison with Similar Compounds
N-(3-hydroxyphenyl)sulfonylacetamide can be compared with other sulfonamide derivatives such as:
N-phenylacetamide sulfonamides: These compounds also exhibit antimicrobial and anticancer activities but may differ in their specific enzyme targets and potency.
Benzenesulfonamide derivatives: These compounds are known for their carbonic anhydrase inhibitory effects and are used in the treatment of various cancers.
The uniqueness of this compound lies in its specific structure, which allows it to interact with multiple molecular targets, making it a versatile compound in scientific research and pharmaceutical development .
Properties
Molecular Formula |
C8H9NO4S |
|---|---|
Molecular Weight |
215.23 g/mol |
IUPAC Name |
N-(3-hydroxyphenyl)sulfonylacetamide |
InChI |
InChI=1S/C8H9NO4S/c1-6(10)9-14(12,13)8-4-2-3-7(11)5-8/h2-5,11H,1H3,(H,9,10) |
InChI Key |
VKQQQVOMZCEEGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=CC(=C1)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
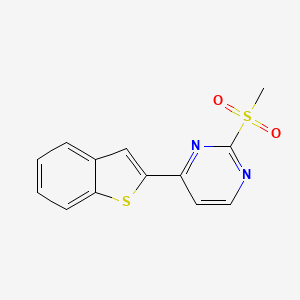
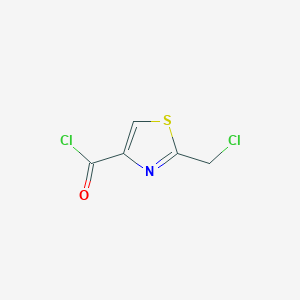
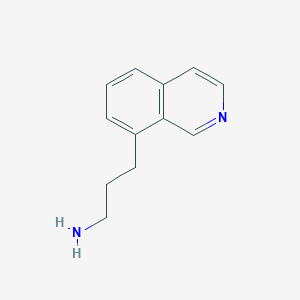
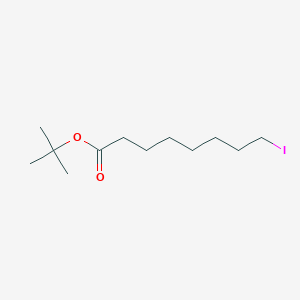
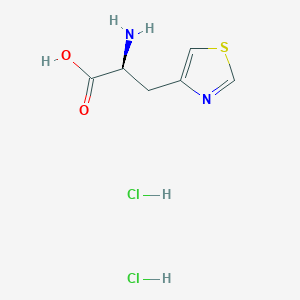
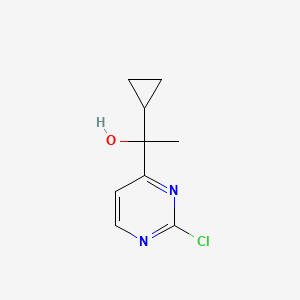
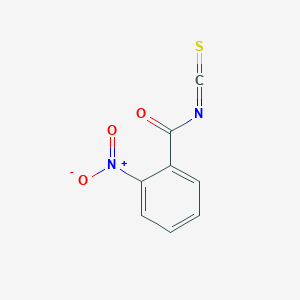
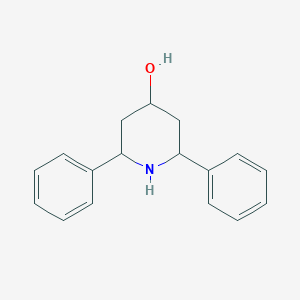
![N-(1H-pyrrolo[3,2-c]pyridin-4-yl)acetamide](/img/structure/B8612961.png)
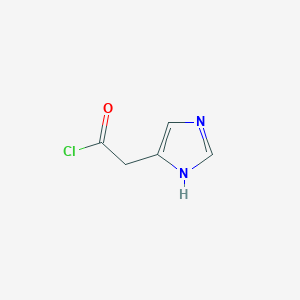
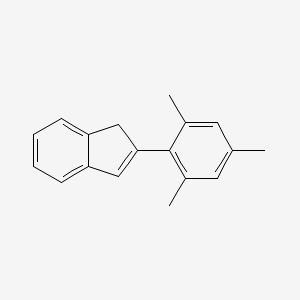
![ethyl 5-[(3-chlorophenyl)methoxy]-2-methylbenzoate](/img/structure/B8612997.png)
